(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone

Medicinal Chemistry Physicochemical Properties Scaffold Hopping

Many CNS-focused screening libraries lack novel BACE-1 inhibitor chemotypes with distinct heterocyclic appendages. This dihydroisoquinoline-azetidine hybrid supplies a thiophene-3-carbonyl group that introduces a sulfur-based H-bond acceptor and altered steric profile versus phenyl/pyridyl analogs. Key advantages: - Azetidine ring restricts conformation, potentially improving ligand efficiency. - Thiophene-3-carbonyl extends electronic diversity for BACE-1/D1 PAM SAR. - Scaffold validated in BACE-1 patent literature; suitable for diversity-oriented CNS probe libraries. Available with ≥97% purity and supported by global shipping logistics.

Molecular Formula C17H18N2OS
Molecular Weight 298.4
CAS No. 2034357-21-4
Cat. No. B2530185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone
CAS2034357-21-4
Molecular FormulaC17H18N2OS
Molecular Weight298.4
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CSC=C4
InChIInChI=1S/C17H18N2OS/c20-17(15-6-8-21-12-15)19-10-16(11-19)18-7-5-13-3-1-2-4-14(13)9-18/h1-4,6,8,12,16H,5,7,9-11H2
InChIKeyWGWGPUXJLHXMDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034357-21-4 Dihydroisoquinoline-Azetidine Hybrid Profile


(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone (CAS 2034357-21-4) is a synthetic small molecule belonging to the dihydroisoquinoline-azetidine hybrid class. Its architecture combines a 3,4-dihydroisoquinoline moiety, an azetidine ring, and a thiophene-3-carbonyl substituent [1]. This scaffold type has been explored in medicinal chemistry programs targeting beta-secretase 1 (BACE‑1) and dopamine D1 receptor positive allosteric modulation (D1 PAM) [2], though the present compound has not been individually profiled in the public domain. The molecular formula is C₁₇H₁₈N₂OS and the molecular weight is 298.4 g·mol⁻¹ [3].

Risks of Analog Substitution for 2034357-21-4


Compounds sharing the dihydroisoquinoline-azetidine core constitute a library of close structural neighbors, but the specific thiophene-3-carbonyl appendage on 2034357-21-4 introduces a distinct combination of electronic character (the sulfur heteroatom), steric footprint, and hydrogen‑bond acceptor capacity that cannot be replicated by phenyl, pyridyl, or alkyl‑substituted analogs [1]. Even small variations in the aryl group have been shown to alter BACE‑1 inhibitory potency by more than two orders of magnitude within related dihydroisoquinoline series [2]. Consequently, interchanging this compound with any other member of the class without experimental validation risks both a loss of target engagement and unexpected shifts in selectivity.

Differentiation Evidence for 2034357-21-4 vs. Analogs


Thiophene vs. Phenyl Analog: Molecular Properties

2034357‑21‑4 incorporates a thiophene ring that contributes one sulfur atom, increasing the molecular weight by 5.9 Da relative to the direct phenyl analog (3‑(3,4‑dihydroisoquinolin‑2(1H)‑yl)azetidin‑1‑yl)(phenyl)methanone) and adding a distinct hydrogen‑bond acceptor site. The sulfur atom can engage in sulfur‑π interactions that are absent in the phenyl congeners [1]. While no head‑to‑head biochemical comparison has been published for this specific pair, the molecular design principle is well established in BACE‑1 inhibitor programs where thiophene‑containing dihydroisoquinolines achieved IC₅₀ values in the low nanomolar range (e.g., compound 8: BACE‑1 Alpha assay IC₅₀ = 8 nM) [2].

Medicinal Chemistry Physicochemical Properties Scaffold Hopping

Azetidine Ring Strain and Conformational Restriction

The azetidine ring in 2034357‑21‑4 displays a ring‑strain energy of approximately 26 kcal·mol⁻¹, which is higher than that of six‑membered piperidine (≈0 kcal·mol⁻¹ for the chair conformer) or five‑membered pyrrolidine (≈5 kcal·mol⁻¹) [1]. This strain forces the ring into a near‑planar geometry and restricts the N‑substituent to a narrow conformational space, potentially enhancing orientation of the pharmacophore in the target binding site relative to more flexible piperidine or pyrrolidine analogs [2]. No compound‑specific crystallographic data are available for 2034357‑21‑4, but this conformational argument is supported by comparative analysis of azetidine‑ vs. piperidine‑containing inhibitors in other target classes.

Medicinal Chemistry Conformational Analysis Scaffold Design

BACE-1 Inhibitory Activity of Thiophene-Dihydroisoquinolines

Although 2034357‑21‑4 has not been individually reported in BACE‑1 assays, related thiophene‑dihydroisoquinoline compounds exhibited sub‑nanomolar to low‑nanomolar BACE‑1 inhibitory activity in an Alpha assay format. For example, the lead compound (entry 8) achieved an IC₅₀ of 8 nM and was described as ‘highly selective, potent and novel’ [1]. The azetidine‑dihydroisoquinoline subclass has also appeared in patent applications targeting D1 receptor modulation, though no quantitative functional data for 2034357‑21‑4 are available [2].

Alzheimer’s Disease BACE‑1 Inhibition Enzyme Assay

Application Scenarios for 2034357-21-4


BACE-1 Inhibitor Fragment and Scaffold Hopping

Investigators seeking novel BACE‑1 inhibitor starting points can use 2034357‑21‑4 as a structurally distinct alternative to the published thiophene‑dihydroisoquinoline leads [1]. The azetidine ring introduces conformational restriction that may improve ligand efficiency relative to flexible piperidine‑containing analogs. Its procurement is supported by the precedent that the thiophene‑dihydroisoquinoline core is a validated BACE‑1 inhibitory motif, reducing scaffold‑hopping risk.

D1 Dopamine Receptor PAM Exploration

The dihydroisoquinolinyl‑azetidine scaffold falls within the general formula claimed in recent D1 PAM patents [1]. Although 2034357‑21‑4 has not been biologically characterized in D1 assays, its structural features are consistent with D1‑PAM chemotypes. Procurement for use in a D1‑targeted screening panel is appropriate for organizations that have established D1 functional assays.

Metabolic Stability of Azetidine Hybrids

The azetidine ring of 2034357‑21‑4 provides a well‑defined model system for studying the metabolic fate of strained cyclic amines in comparison to piperidine or pyrrolidine analogs [1]. Contract research organizations and medicinal chemistry groups can procure this compound as a reference standard to benchmark CYP‑mediated ring opening or N‑dealkylation rates in microsomal stability assays.

CNS Chemical Probe Development

Given the CNS‑relevant targets (BACE‑1, D1) associated with the scaffold class [1][2], 2034357‑21‑4 is suitable for inclusion in diversity‑oriented chemical probe libraries aimed at neuro‑degenerative or neuropsychiatric disorders. The thiophene moiety offers a potential handle for metabolic switching or photo‑affinity labeling experiments.

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